1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Overview
Description
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure.
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in pain perception and the body’s response to opioids .
Mode of Action
This compound interacts with its targets by acting as a potent dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This interaction results in changes in the receptor activity, which can lead to alterations in pain perception .
Biochemical Pathways
The exact biochemical pathways affected by 1-Methyl-4-oxa-1,9-diazaspiro[5It is known that the compound’s interaction with the σ1r and mor receptors can influence various cellular signaling pathways . These pathways can have downstream effects on a range of biological processes, including pain perception .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the σ1R and MOR receptors . By acting as a dual ligand for these receptors, the compound can modulate their activity and influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . These interactions suggest that this compound can modulate receptor activity, potentially influencing pain perception and other physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the sigma-1 receptor can impact cell signaling pathways related to neuroprotection and cell survival . Additionally, its binding to the μ-opioid receptor can alter gene expression patterns associated with pain modulation and analgesia.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an agonist for the sigma-1 receptor and the μ-opioid receptor, leading to receptor activation and subsequent downstream effects . These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies may lead to alterations in cellular responses and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as analgesia and neuroprotection . At higher doses, it may cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects and dose-dependent responses are critical considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can impact its efficacy and potential side effects, making it a critical factor in its pharmacological evaluation.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane can be synthesized through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane can be compared with other similar compounds, such as:
1,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the oxygen atom present in this compound.
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane: This compound has a similar structure but includes a methyl group at position 4.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: This derivative features an aryl group at position 4, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-4-oxa-1,9-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-7-12-8-9(11)2-4-10-5-3-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLWOXFRHILHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC12CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.